
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a diphenylphosphanyl group, a phenylethyl moiety, and a sulfinamide group, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred for several hours, followed by the addition of copper(I) iodide, which acts as a catalyst . The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like halides or amines are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Sulfenamide derivatives.
Substitution: Various substituted phosphine or amine derivatives.
科学的研究の応用
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene: Another bidentate ligand with similar structural features.
N-[2-(Diphenylphosphino)benzylidene]benzylamine: A related compound used in the synthesis of metal complexes.
Uniqueness
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a diphenylphosphanyl group, a phenylethyl moiety, and a sulfinamide group. This combination provides distinct electronic and steric properties, making it a versatile ligand in various catalytic and coordination chemistry applications.
特性
分子式 |
C24H28NOPS |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
N-(2-diphenylphosphanyl-1-phenylethyl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3 |
InChIキー |
PLMGVQHFPQCELA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
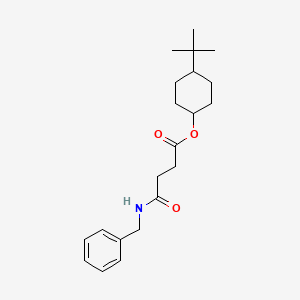
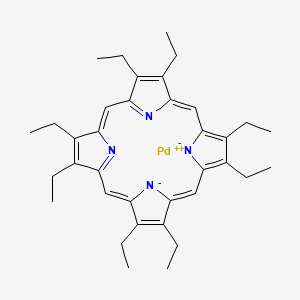
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B12497476.png)
![4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B12497479.png)
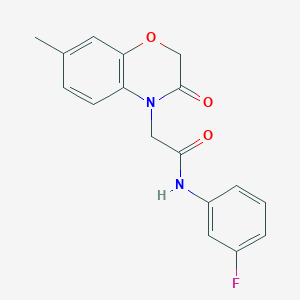

![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12497511.png)
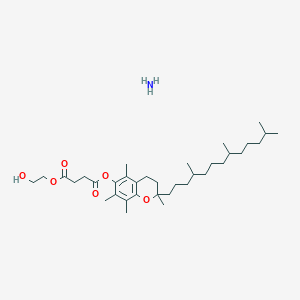
![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
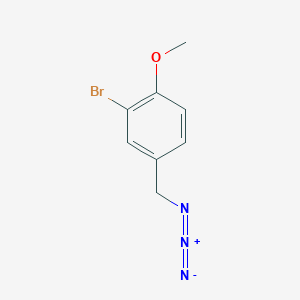
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)
